molecular formula C6H6Cl6 B3417344 gamma-Hch 13C6 CAS No. 104215-85-2

gamma-Hch 13C6

Cat. No.: B3417344
CAS No.: 104215-85-2
M. Wt: 296.8 g/mol
InChI Key: JLYXXMFPNIAWKQ-IDEBNGHGSA-N
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Description

Gamma-hexachlorocyclohexane (gamma-Hch 13C6) is a labeled compound of gamma-hexachlorocyclohexane, also known as lindane. It is an organochlorine chemical and an isomer of hexachlorocyclohexane. Lindane has been used both as an agricultural insecticide and as a pharmaceutical treatment for lice and scabies . The labeled version, this compound, is used in various scientific research applications due to its unique properties.

Mechanism of Action

Target of Action

Gamma-Hch 13C6, also known as Lindane or gamma-hexachlorocyclohexane (γ-HCH), primarily targets the gamma-aminobutyric acid (GABA(1)) receptor/chloride ionophore complex . This receptor complex plays a crucial role in the central nervous system by mediating inhibitory neurotransmission .

Mode of Action

Lindane interacts with the GABA(1) receptor/chloride ionophore complex, leading to the blockage of the GABA-gated chloride channel . This blockage reduces neuronal inhibition, which results in the hyperexcitation of the central nervous system .

Biochemical Pathways

The aerobic degradation pathway of γ-HCH has been extensively studied in bacterial strain Sphingobium japonicum . γ-HCH is transformed to 2,5-dichlorohydroquinone through sequential reactions catalyzed by LinA, LinB, and LinC . Then, 2,5-dichlorohydroquinone is further metabolized by LinD, LinE, LinF, LinGH, and LinJ to succinyl-CoA and acetyl-CoA, which are metabolized in the citrate/tricarboxylic acid cycle .

Result of Action

The interaction of Lindane with the GABA(1) receptor leads to the hyperexcitation of the central nervous system . In humans, Lindane affects the nervous system, liver, and kidneys, and it may well be a carcinogen . It has been used both as an agricultural insecticide and as a pharmaceutical treatment for lice and scabies .

Action Environment

Lindane has been banned in many countries due to concerns about neurotoxicity and adverse effects on the environment . It is still allowed for pharmaceutical use as a second-line treatment for scabies and lice in some countries . Environmental factors, such as the presence of other chemicals and the physical conditions of the environment, can influence the action, efficacy, and stability of Lindane .

Preparation Methods

Gamma-Hch 13C6 is synthesized through the chlorination of benzene under ultraviolet light, resulting in a mixture of hexachlorocyclohexane isomers. The gamma isomer is then isolated and labeled with carbon-13 isotopes to produce this compound . Industrial production methods involve large-scale chlorination processes followed by purification steps to isolate the desired isomer.

Chemical Reactions Analysis

Gamma-Hch 13C6 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various chlorinated byproducts.

    Reduction: Reduction reactions can convert this compound into less chlorinated compounds.

    Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Gamma-Hch 13C6 has a wide range of scientific research applications, including:

    Environmental Analysis: Used as a standard in environmental testing to detect and quantify lindane contamination.

    Pesticide/Herbicide and Metabolite Standards: Employed in studies to understand the behavior and degradation of pesticides and herbicides.

    Endocrine Disruptors: Investigated for its potential effects as an endocrine disruptor.

    Biodegradation Studies: Used to study the microbial degradation of lindane and its isomers

Comparison with Similar Compounds

Gamma-Hch 13C6 is compared with other isomers of hexachlorocyclohexane, such as alpha-HCH and beta-HCH. While this compound (lindane) is used for its insecticidal properties, alpha-HCH and beta-HCH are more toxic and lack insecticidal properties . These isomers are byproducts of lindane production and pose environmental and health concerns due to their higher toxicity.

Similar compounds include:

  • Alpha-hexachlorocyclohexane (alpha-HCH)
  • Beta-hexachlorocyclohexane (beta-HCH)
  • Delta-hexachlorocyclohexane (delta-HCH)

Each of these isomers has distinct chemical properties and implications for human health and the environment .

Properties

IUPAC Name

1,2,3,4,5,6-hexachloro(1,2,3,4,5,6-13C6)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYXXMFPNIAWKQ-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1([13CH]([13CH]([13CH]([13CH]([13CH]1Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104215-85-2
Record name 104215-85-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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